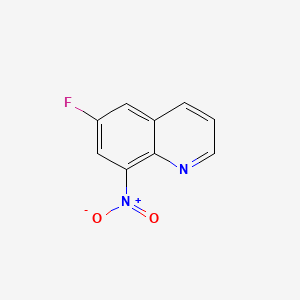

6-Fluoro-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSAYITYLRHGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187859 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-26-0 | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-fluoro-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-8-nitroquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-8-nitroquinoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a privileged heterocyclic structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and biological properties. This compound is a prime example of such a strategically designed building block. The incorporation of a fluorine atom at the 6-position and a nitro group at the 8-position imparts unique electronic characteristics that make it a valuable precursor for a wide range of chemical transformations.

The fluorine substituent, being highly electronegative and relatively small, can enhance metabolic stability, improve membrane permeability, and increase binding affinity of derivative molecules through favorable electrostatic interactions.[1] Concurrently, the powerful electron-withdrawing nitro group at the C-8 position significantly influences the molecule's reactivity, activating the benzene ring for nucleophilic substitution and serving as a versatile chemical handle for further modifications, such as reduction to an amino group.[1] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its core properties are summarized below.[2] Understanding these fundamental characteristics is the first step in designing synthetic routes and predicting its behavior in various chemical environments.

| Property | Value | Reference |

| CAS Number | 343-26-0 | [3] |

| Molecular Formula | C₉H₅FN₂O₂ | [2] |

| Molecular Weight | 192.15 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)[O-])F | |

| InChI Key | LDSAYITYLRHGQV-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | [2] |

| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | [4] |

Synthesis of this compound: A Plausible Pathway

While specific, detailed preparations of this compound are not extensively documented in readily available literature, a robust and logical synthetic pathway can be proposed based on well-established named reactions for quinoline synthesis. The most plausible approach involves a two-step process: the formation of the 6-fluoroquinoline core via the Skraup synthesis, followed by regioselective nitration.[1][5]

The causality behind this choice lies in the reliability of the Skraup reaction for constructing the quinoline ring system from an appropriately substituted aniline.[6] Subsequent nitration is a standard electrophilic aromatic substitution, and the directing effects of the existing fluorine atom and the quinoline nitrogen guide the incoming nitro group.

Experimental Protocol: Hypothetical Skraup Synthesis and Nitration

This protocol is a self-validating system based on established methodologies for analogous compounds.[1][6] Critical parameters such as temperature control are emphasized to ensure safety and selectivity.

Part 1: Synthesis of 6-Fluoroquinoline

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reagents: To the flask, add 4-fluoroaniline, glycerol, a mild oxidizing agent (e.g., arsenic acid or the aniline substrate's corresponding nitro compound), and ferrous sulfate (to moderate the reaction).[5]

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. An exothermic reaction will occur.

-

Heating: Once the initial exotherm subsides, heat the reaction mixture under reflux for several hours to drive the cyclization and dehydration to completion.

-

Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

-

Purification: Isolate the crude 6-fluoroquinoline by steam distillation or solvent extraction. Further purify by column chromatography or recrystallization.

Part 2: Nitration of 6-Fluoroquinoline

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 6-fluoroquinoline in concentrated sulfuric acid, cooling the mixture in an ice bath to 0-5 °C.

-

Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

-

Addition: Add the cold nitrating mixture dropwise to the stirred 6-fluoroquinoline solution, ensuring the internal temperature does not rise above 10 °C. The regioselectivity is directed to the 8-position due to the activating effect of the heterocyclic nitrogen on the benzene ring.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified duration, monitoring progress by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to obtain the purified product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the pyridine ring (H2, H3, H4) will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene portion (H5, H7) will be influenced by both the fluorine and nitro groups. Expect to see complex splitting patterns (doublets, doublets of doublets) due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.[10]

-

¹³C NMR: The carbon spectrum will display nine signals for the nine unique carbon atoms. The carbon atom attached to the fluorine (C6) will show a large C-F coupling constant (¹JCF). Carbons adjacent to the nitro group (C8) and the heterocyclic nitrogen (C8a, C2) will be shifted downfield.[7]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing definitive confirmation of the fluorine's electronic environment.[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Coupling Patterns |

| C2 | ~8.9 | ~152 | H2: dd |

| C3 | ~7.6 | ~123 | H3: dd |

| C4 | ~8.8 | ~135 | H4: d |

| C4a | - | ~128 | - |

| C5 | ~8.0 | ~120 | H5: d |

| C6 | - | ~160 (d, ¹JCF ≈ 250 Hz) | - |

| C7 | ~7.8 | ~115 (d, JCF ≈ 25 Hz) | H7: dd |

| C8 | - | ~140 | - |

| C8a | - | ~145 | - |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

Aromatic C-H Stretch: 3100-3000 cm⁻¹[11]

-

C=N and C=C Stretch (Quinoline Ring): 1600-1450 cm⁻¹[11]

-

Asymmetric N-O Stretch (NO₂): Strong band around 1550-1520 cm⁻¹

-

Symmetric N-O Stretch (NO₂): Strong band around 1350-1320 cm⁻¹

-

C-F Stretch: Strong band in the 1250-1150 cm⁻¹ region.

-

C-H Out-of-Plane Bending: 900-675 cm⁻¹, characteristic of the substitution pattern.[12]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula (C₉H₅FN₂O₂) by providing a highly accurate mass measurement of the molecular ion [M]⁺. The fragmentation pattern would likely involve the loss of NO₂, O, and subsequent cleavage of the quinoline ring system, providing further structural validation.[9]

Chemical Reactivity: A Hub for Derivatization

The dual functionalization of this compound makes it a highly versatile intermediate. Its reactivity is dominated by two key features: the susceptibility of the electron-deficient ring to nucleophilic attack and the reducibility of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, combined with the electronegativity of the quinoline nitrogen, makes the benzene ring electron-deficient and thus activated towards nucleophilic attack. The fluorine atom at C6 is a good leaving group and is susceptible to displacement by a variety of nucleophiles.[10]

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer-like intermediate. Subsequent loss of the fluoride ion restores the aromaticity and yields the substituted product.

-

Applications: This reaction is a powerful tool for introducing diverse functional groups at the 6-position, including alkoxides (to form ethers), amines (to form substituted anilines), and thiolates (to form thioethers).

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, providing a critical entry point for a vast array of subsequent chemical transformations. This is arguably one of the most important reactions of this compound.[13]

-

Reagents: A variety of reducing agents can be employed, with the choice often depending on the presence of other sensitive functional groups. Common methods include:

-

Metal/Acid: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) in acetic acid.

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

-

-

Applications: The resulting 8-amino-6-fluoroquinoline is a key intermediate.[13] The amino group can be diazotized and converted to other functionalities (e.g., -OH, -Cl, -Br), or it can participate in amide or sulfonamide bond formation, opening up extensive possibilities for building complex molecules for drug discovery programs.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Antimicrobial and Anticancer Scaffolds: The quinoline core is a well-established pharmacophore.[2] Derivatives of nitroquinolines and fluoroquinolines have demonstrated significant potential as anticancer and antimicrobial agents.[2] This compound serves as a starting point for synthesizing libraries of novel derivatives for screening.

-

Precursor to 8-Aminoquinolines: It is a direct precursor to 8-amino-6-fluoroquinoline.[13] The 8-aminoquinoline class includes important drugs like primaquine, an antimalarial agent.[14] The fluorine at the 6-position can be used to modulate the pharmacological profile of such drug candidates.

-

Molecular Probes: The quinoline ring system is often fluorescent. Derivatization of this compound could lead to the development of novel fluorescent probes for biological imaging or chemosensors.[4]

Safety and Handling

Specific toxicology data for this compound is not widely published. However, based on the known hazards of related nitro-aromatic and quinoline compounds, stringent safety precautions are required.[15][16]

-

Potential Hazards:

-

Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin. Nitroaromatic compounds can cause methemoglobinemia.

-

Irritation: May cause serious irritation to the eyes, skin, and respiratory tract.

-

-

Handling Precautions:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

-

Gershon, H., Clarke, D. D., & Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

-

3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Skraup synthesis. Wikipedia. Available at: [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]

-

Charushin, V. N., et al. (2013). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. ResearchGate. Available at: [Link]

-

6-Nitroquinoline. PubChem. Available at: [Link]

-

Ghafourian, T., & Zali-Boeini, H. (2012). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Journals. Available at: [Link]

-

Quinoline, 8-fluoro-5-nitro-. PubChem. Available at: [Link]

-

Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

5-fluoro-6-methoxy-8-nitroquinoline. (2025). Chemsrc. Available at: [Link]

-

8-Nitroquinoline. PubChem. Available at: [Link]

-

Dodd, M. C., et al. (2009). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine. Environmental Science & Technology. Available at: [Link]

-

Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available at: [Link]

-

8-Nitroquinoline wiki. (n.d.). LookChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. research.library.fordham.edu [research.library.fordham.edu]

- 14. tsijournals.com [tsijournals.com]

- 15. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]

Physicochemical characteristics of 6-Fluoro-8-nitroquinoline

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-8-nitroquinoline

Introduction

In the landscape of medicinal chemistry and drug development, substituted quinolines represent a "privileged scaffold," forming the core of numerous therapeutic agents.[1] Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, stem from the unique electronic and structural nature of the quinoline ring system.[2] The strategic introduction of functional groups allows for the meticulous tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on this compound, a key heterocyclic building block. The presence of a fluorine atom at the C-6 position and a potent electron-withdrawing nitro group at the C-8 position imparts distinct characteristics that are of significant interest to researchers. Understanding these fundamental properties is not merely an academic exercise; it is the foundational step in rational drug design, enabling scientists to predict a compound's behavior in biological systems, optimize its formulation, and ensure its quality and reproducibility in experimental settings. This document provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its empirical validation.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific integrity. The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonym(s) | Quinoline, 6-fluoro-8-nitro- | [3] |

| CAS Number | 343-26-0 | [3][4] |

| Molecular Formula | C₉H₅FN₂O₂ | [3][4][5] |

| Molecular Weight | 192.15 g/mol | [3][4][5] |

| MDL Number | MFCD09907841 | [4] |

The molecule's structure, characterized by a bicyclic aromatic system with fluoro and nitro substituents, dictates its reactivity and physical behavior. The nitro group at the C-8 position significantly influences the electron density of the entire ring system.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Physical State and Appearance

While specific data for this compound is not detailed in the available literature, structurally related nitroquinolines are typically yellow crystalline solids or powders at room temperature.[6][7][8] This appearance is characteristic of aromatic compounds containing a nitro chromophore. The compound should be stored at room temperature.[4]

Solubility Profile

The quinoline core is generally hydrophobic.[9] The presence of the nitro group, a strong electron-withdrawing group, typically reduces aqueous solubility.[9] For instance, the parent compound 8-nitroquinoline is described as only slightly soluble in water but soluble in organic solvents and dilute acids.[6][8] Therefore, this compound is expected to exhibit poor solubility in aqueous media and higher solubility in polar aprotic organic solvents.

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic quinoline nitrogen offers a site for protonation, which may slightly enhance solubility in acidic media.[6][9] |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of polar and non-polar organic molecules.[6] |

| Polar Protic | Ethanol, Methanol | Moderate | Expected to be more soluble in alcohols than in water, though high concentrations may be limited by its hydrophobic character.[6][7] |

| Non-Polar | Chloroform, Dichloromethane | Moderate to High | The aromatic, non-polar nature of the quinoline ring suggests good solubility in chlorinated solvents.[6][8] |

This predicted profile is inferred from structurally similar compounds and requires experimental verification.

Thermal Properties: Melting and Boiling Points

The melting point is a crucial indicator of purity and is important for material handling and formulation. An experimentally determined melting point for this compound has not been reported in the surveyed literature. For context, melting points of related structures are provided below.

| Compound | Melting Point (°C) |

| 6-Nitroquinoline | 151-153 |

| 6-Methoxy-8-nitroquinoline | 158-160 |

| 8-Nitroquinoline | 91.5 |

Given these values, it is reasonable to expect this compound to be a solid at room temperature with a melting point likely in the range of 100-160 °C. Boiling point data is not available and is of limited practical use as such compounds often decompose at high temperatures.

Acidity/Basicity: pKa

The pKa value is essential for predicting a compound's ionization state at physiological pH, which affects its solubility, permeability, and receptor-binding interactions. The specific pKa of this compound is not documented. However, the pKa of the parent quinoline molecule is 4.90, corresponding to the protonation of the ring nitrogen.[10] The nitro group is strongly electron-withdrawing, which is known to decrease the basicity of the quinoline nitrogen.[9] Therefore, the pKa of this compound is predicted to be lower than 4.90, meaning it will be predominantly in its neutral, un-ionized form at physiological pH (7.4).

Spectral Characteristics

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred.[11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show a series of signals in the aromatic region, characteristic of the substituted quinoline ring system. The chemical shifts and coupling patterns of the protons would provide definitive confirmation of the substituent positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-6) would exhibit a large C-F coupling constant, which is a key diagnostic feature.[12]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As the molecule contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.[13]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N ring stretching vibrations, and strong, characteristic bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively). A C-F stretching vibration would also be present.

-

UV-Vis (Ultraviolet-Visible Spectroscopy): The compound is expected to be chromophoric and exhibit strong UV absorbance due to the extended π-electron system of the nitroquinoline core. Analysis of related compounds suggests that characteristic absorbance maxima would likely be observed.[14]

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight.[15] For this compound, high-resolution mass spectrometry (HRMS) should show a protonated molecular ion ([M+H]⁺) with an m/z value very close to the calculated exact mass (193.0413).

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the influence of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that strongly activates the quinoline ring towards nucleophilic attack.[13] This makes the fluorine atom at the C-6 position susceptible to displacement by various nucleophiles, a common strategy for synthesizing more complex derivatives.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. The resulting 8-amino-6-fluoroquinoline is a valuable synthetic intermediate for creating other functionalized quinolines, such as 6-fluoro-8-quinolinol.[12]

-

Stability: The compound is expected to be stable under standard laboratory conditions (neutral pH, room temperature, protected from light). Quinolines are generally stable in acidic conditions.[9] However, strong basic conditions or harsh reducing agents could lead to degradation or transformation.

Relevance in Research and Drug Development

This compound serves as a crucial starting material and building block in medicinal chemistry.[4] The quinoline scaffold is a well-established pharmacophore, and the specific substitutions on this molecule offer several advantages:

-

Antimicrobial Potential: Nitroaromatic compounds and quinoline derivatives have a long history as antimicrobial agents.[2][4] This compound is used in research to develop new antibacterial and antifungal drugs.[4]

-

Synthetic Versatility: As discussed, the reactivity of both the fluoro and nitro groups allows for the straightforward synthesis of a diverse library of derivative compounds for structure-activity relationship (SAR) studies.[12]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.

Experimental Protocols

The following protocols are provided as self-validating systems for the empirical determination of the key physicochemical properties of this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A rotator or shaker bath is ideal.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the suspension (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid material is transferred.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV.[16]

-

Calculation: Determine the concentration of the compound in the diluted sample against a standard curve. Back-calculate to find the concentration in the original supernatant, which represents the aqueous solubility.

Caption: Workflow for determining aqueous solubility.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound sample.[15][16]

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% formic acid. Note: Gradient elution may be required for resolving impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

-

Data Analysis:

-

Run the sample and integrate the area of all observed peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (% Area Under the Curve, AUC).

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: Standard workflow for HPLC purity validation.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant molecule. Its physicochemical properties, largely governed by the fluoro and nitro functional groups, predict it to be a crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its electronic profile makes it amenable to further chemical modification, particularly through nucleophilic substitution of the fluorine atom and reduction of the nitro group. While specific experimental data for several key parameters are yet to be published, the comparative analysis and established protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize, characterize, and validate this important chemical building block.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Solubility of Things. (n.d.). 8-Nitroquinoline. Solubility of Things. [Link]

-

PubChem. (n.d.). Quinoline, 6-fluoro-8-nitro-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 8-Nitroquinoline 607-35-2 wiki. LookChem. [Link]

-

PubChem. (n.d.). Quinoline, 8-fluoro-5-nitro-. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem. [Link]

-

ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. ResearchGate. [Link]

-

CAS Common Chemistry. (n.d.). 8-Fluoroquinoline. American Chemical Society. [Link]

-

PubChem. (n.d.). Quinoline, 6-fluoro-8-nitro-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

-

m-VOC. (n.d.). Quinoline. m-VOC. [Link]

-

ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. ResearchGate. [Link]

-

MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

-

MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

-

University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town Open Access. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline, 6-fluoro-8-nitro- | C9H5FN2O2 | CID 154273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [guidechem.com]

- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mVOC 4.0 [bioinformatics.charite.de]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.library.fordham.edu [research.library.fordham.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Fluoro-8-nitroquinoline

Foreword: Unpacking a Scaffold of Potential

In the landscape of medicinal chemistry and synthetic organic chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials.[1] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a particularly compelling derivative: 6-Fluoro-8-nitroquinoline. The presence of a fluorine atom at the 6-position and a nitro group at the 8-position imbues this molecule with unique reactivity and a high potential for derivatization, making it a valuable building block for drug discovery and materials science. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, reactivity, applications, and handling.

Core Physicochemical & Structural Characteristics

This compound is a heterocyclic organic compound typically appearing as a yellow to orange crystalline solid.[2] Its structure is characterized by a fused benzene and pyridine ring system. The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the molecule's electronic properties, stability, and reactivity.[2][3]

| Property | Value | Source(s) |

| CAS Number | 343-26-0 | [2][4][5] |

| Molecular Formula | C₉H₅FN₂O₂ | [2][4][5] |

| Molecular Weight | 192.15 g/mol | [2][4][5] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Solubility | Moderately soluble in organic solvents | [2] |

| Stability | Stable under recommended storage conditions | [6] |

Synthesis & Chemical Reactivity: A Tale of Two Functional Groups

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its nitro and fluoro substituents, as well as the quinoline core itself.

Synthetic Pathways

While this compound is often cited as a known starting material[7], its synthesis would logically follow established methods for quinoline construction, such as the Skraup synthesis, followed by functional group manipulation. A plausible pathway involves the cyclization of an appropriately substituted aniline.

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Development

While specific biological activity data for this compound itself is limited, its role as a precursor and the known activities of its analogues position it as a compound of significant interest.

A Versatile Synthetic Intermediate

The primary application of this compound is as a key building block. It is the immediate precursor to 8-amino-6-fluoroquinoline, which in turn is an intermediate for synthesizing 6-Fluoro-8-quinolinesulfonyl chloride. [8]The broader class of 8-hydroxyquinolines, accessible from these intermediates, possesses a wide range of pharmacological applications, including neuroprotective, anticancer, anti-HIV, and antifungal activities. [9][10][11]

Potential Biological Activity: Inferences from Analogues

The structural motifs within this compound suggest potential for direct biological activity, which can be inferred from related compounds.

-

Anticancer and Antimicrobial Potential: The nitroquinoline scaffold is a well-established pharmacophore in anticancer and antimicrobial research. [1]For instance, the 5-nitro analogue, nitroxoline (8-hydroxy-5-nitroquinoline), is an antibiotic used for urinary tract infections that also shows anticancer properties. [12][13]The nitro group is often crucial for activity; in some contexts, it can undergo bioreduction to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in pathogens or cancer cells. [1][14]

-

Modulation by the Fluoro Group: The inclusion of a fluorine atom can enhance a molecule's metabolic stability, increase its membrane permeability, and improve binding affinity to biological targets. [3]

Caption: Potential ROS-mediated mechanism of action for nitroquinoline analogues.

Analytical and Quality Control Protocols

Rigorous analytical validation is essential to confirm the identity and purity of this compound for use in research and development. A combination of chromatographic and spectroscopic techniques is required. [15]

| Technique | Purpose | Expected Outcome |

|---|---|---|

| HPLC | Purity assessment and quantification | A major peak corresponding to the compound with purity >95% (by Area Under Curve). |

| ¹H & ¹⁹F NMR | Structural confirmation | A spectrum with chemical shifts and coupling patterns consistent with the aromatic protons and the single fluorine atom on the quinoline core. |

| ¹³C NMR | Structural confirmation | Signals corresponding to the nine distinct carbon atoms, with characteristic splitting patterns due to C-F coupling. [7] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Detection of the protonated molecule [M+H]⁺ at an m/z value corresponding to the calculated exact mass (193.0413). [15]|

Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a representative method based on standards for similar aromatic compounds and should be validated. [16][17]

-

Instrumentation: Standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

-

Analysis: The retention time and peak area are used to determine purity and quantify the compound against a standard curve.

Caption: Standard workflow for the analytical validation of a synthesized compound.

Safety, Handling, and Storage

As a nitroaromatic compound and a research chemical whose toxicological properties have not been fully investigated, this compound must be handled with care.

Hazard Identification

Based on safety data for the compound and its analogues, the following hazards are identified:

-

Acute Toxicity: Harmful if swallowed. [6]Toxic if swallowed. [18]* Skin and Eye Irritation: Causes skin irritation and serious eye damage/irritation. [6][18]* Sensitization: May cause an allergic skin reaction. [18]* Respiratory Irritation: May cause respiratory irritation. [6]* Chronic Effects: May damage fertility or the unborn child. [18]* Environmental Hazard: Very toxic to aquatic life with long-lasting effects. [18]

Recommended Handling and PPE

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. * Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields. [6]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [18]* Spills: In case of a spill, avoid dust formation. Collect the material using appropriate equipment and place it in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The area should be locked up or accessible only to authorized personnel. [18]* Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS 343-26-0) is more than a mere catalogue chemical; it is a strategically designed synthetic intermediate with significant potential. Its value is derived from the versatile reactivity of its nitro group, which can be readily transformed into other functionalities, and the modulating effects of its fluoro substituent. While its direct biological applications are still an area for exploration, its utility as a precursor for complex quinoline-based molecules in medicinal chemistry is clear. For researchers in drug discovery and organic synthesis, this compound represents a key starting point for the development of novel compounds with potentially enhanced efficacy and favorable pharmacokinetic profiles. Proper analytical validation and strict adherence to safety protocols are paramount when working with this potent chemical building block.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

-

PubChem. (n.d.). Quinoline, 6-fluoro-8-nitro-. National Center for Biotechnology Information. [Link]

-

(n.d.). MSDS of 6-fluoro-5-nitroisoquinoline. [Link]

-

PubChem. (n.d.). Quinoline, 8-fluoro-5-nitro-. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

(2023). 6-Chloro-8-fluoroquinoline - SAFETY DATA SHEET. [Link]

-

Stolarczyk, M., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5643. [Link]

-

(n.d.). ch08 Solutions. Scribd. [Link]

-

(2023). Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

Uivarosi, V. (2013). Metal Complexes of 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 18(9), 11358-11374. [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

Al-Salahi, R., et al. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 21(3), 368. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

(2020). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 25(23), 5643. [Link]

-

NIST. (n.d.). Quinoline, 8-nitro-. NIST WebBook. [Link]

-

Cacace, E., et al. (2022). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications, 13(1), 2099. [Link]

-

(n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 343-26-0: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline, 6-fluoro-8-nitro- | C9H5FN2O2 | CID 154273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 343-26-0 | CAS DataBase [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. research.library.fordham.edu [research.library.fordham.edu]

- 8. 6-FLUOROQUINOLIN-8-AMINE | 343-54-4 [chemicalbook.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. rroij.com [rroij.com]

- 12. mdpi.com [mdpi.com]

- 13. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Synthesis of 6-Fluoro-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-8-nitroquinoline is a halogenated nitroaromatic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a well-established scaffold in a multitude of pharmacologically active agents, and the strategic placement of the fluoro and nitro substituents provides unique electronic properties that can be exploited for further chemical modifications and to modulate biological activity.[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, offering field-proven insights for its application in research and development.

Molecular Structure and Properties

The foundational structure of this compound, with the CAS Number 343-26-0, consists of a quinoline ring system substituted with a fluorine atom at the 6-position and a nitro group at the 8-position.[2]

Key Physicochemical Properties: [1][2]

| Property | Value |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, chloroform, and DMSO.[2][3][4] |

| Melting Point | Not explicitly reported in the reviewed literature. For comparison, the related compound 8-nitroquinoline has a melting point of 89-91 °C, and 6-nitroquinoline melts at 151-153 °C.[5] |

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum will display nine unique carbon signals. The carbons attached to the fluorine and nitro groups (C-6 and C-8) will show characteristic chemical shifts. For instance, in the related compound 3-bromo-6-fluoro-8-nitroquinoline, the carbon attached to the fluorine (C-6) and the carbon attached to the nitro group (C-8) show distinct resonances.[6]

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 192.15 g/mol .

Synthesis of this compound: A Proposed Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process: the Skraup synthesis of 6-fluoroquinoline followed by its regioselective nitration. This approach is based on well-established and reliable organic reactions.[1][7]

Step 1: Skraup Synthesis of 6-Fluoroquinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[7] In this step, 4-fluoroaniline is reacted with glycerol in the presence of an acid catalyst (sulfuric acid) and an oxidizing agent.

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the quinoline ring system.

Experimental Protocol (Adapted from the synthesis of 6-fluoroquinoline): [8]

-

Reaction Setup: In a well-ventilated fume hood, combine 4-fluoroaniline and anhydrous glycerol.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Heating: Once the addition is complete, heat the reaction mixture under reflux. The reaction is known to be vigorous, so careful temperature control is crucial.[7]

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude 6-fluoroquinoline.

-

Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent.

Step 2: Nitration of 6-Fluoroquinoline

The second step involves the electrophilic nitration of the synthesized 6-fluoroquinoline to introduce the nitro group at the 8-position. The directing effects of the fluorine atom and the quinoline nitrogen will favor nitration at the 5- and 8-positions.

Experimental Protocol (Adapted from the nitration of 6-bromoquinoline): [9]

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 6-fluoroquinoline in concentrated sulfuric acid.

-

Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash with water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

| Parameter | Step 1: Skraup Synthesis (6-Fluoroquinoline) | Step 2: Nitration (this compound) |

| Typical Yield | Yields for Skraup syntheses can vary, but are often in the range of 50-70%.[10] | Nitration reactions of quinolines can proceed with good yields, often exceeding 80%. |

| Purity | The purity of the intermediate can be assessed by GC-MS and NMR. | The final product purity should be >95% as determined by HPLC and NMR. |

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing and reducing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. The proposed two-step synthesis, involving a Skraup reaction followed by nitration, provides a reliable and scalable route to this compound. This guide offers a comprehensive overview of its structure, properties, and synthesis, providing a solid foundation for researchers and scientists working in this area. Further experimental validation of the proposed protocols and detailed characterization of the final product are recommended for any new synthetic endeavor.

References

-

PrepChem. Synthesis of 6-fluoroquinoline. [Link]

-

Arctom. CAS NO. 343-26-0 | this compound | Catalog CS-0197165. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

NROChemistry. Skraup Reaction. [Link]

-

PubChem. 6-Nitroquinoline. [Link]

-

Solubility of Things. 8-Nitroquinoline. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.

-

PubChem. 8-Nitroquinoline. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

ResearchGate. 8-Nitroquinoline. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemsrc. 5-fluoro-6-methoxy-8-nitroquinoline | CAS#:316-77-8. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. research.library.fordham.edu [research.library.fordham.edu]

- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 6-Fluoro-8-nitroquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 11, 2026

Abstract

6-Fluoro-8-nitroquinoline is a fluorinated nitroaromatic heterocyclic compound that has garnered interest within the scientific community as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its fundamental molecular properties, a detailed, field-proven synthesis protocol, and an exploration of its potential mechanisms of action and applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Drawing upon established principles of medicinal chemistry and organic synthesis, this document aims to equip researchers with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Core Molecular Characteristics

This compound is a quinoline derivative characterized by the presence of a fluorine atom at the 6-position and a nitro group at the 8-position. These substitutions significantly influence the molecule's electronic properties and reactivity, making it a versatile building block in medicinal chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅FN₂O₂ | [1] |

| Molecular Weight | 192.15 g/mol | [1] |

| CAS Number | 343-26-0 | [1] |

| Appearance | Not Reported (Expected to be a solid) | [1] |

| Melting Point | Not Reported | [1] |

Synthesis of this compound: A Validated Approach

The synthesis of the quinoline scaffold is classically achieved through the Skraup synthesis.[2] For this compound, a plausible and scientifically sound approach involves the reaction of 4-fluoro-2-nitroaniline with glycerol in the presence of a strong acid and an oxidizing agent. This method provides a direct route to the desired fluorinated and nitrated quinoline core.

Proposed Synthetic Pathway: Skraup Synthesis

The following protocol is a well-established and reliable method for the synthesis of quinolines and is adapted for the specific preparation of this compound from 4-fluoro-2-nitroaniline.

Caption: Proposed Skraup synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a hypothetical procedure based on the well-established Skraup synthesis and should be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions.

Materials:

-

4-Fluoro-2-nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 4-fluoro-2-nitroaniline and the oxidizing agent (e.g., arsenic pentoxide).

-

Heating and Reflux: Gently heat the reaction mixture. The Skraup reaction is often exothermic and can be vigorous, so careful temperature control is crucial.[2] Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization and aromatization steps.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large volume of ice-water.

-

Neutralization and Precipitation: Neutralize the acidic solution with a sodium hydroxide solution until the crude product precipitates out.

-

Isolation and Purification: Isolate the crude this compound by filtration. The product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Potential Mechanism of Action and Therapeutic Applications

While specific studies on the biological activity of this compound are limited, its structural features, particularly the fluoroquinolone core and the nitro group, provide a strong basis for predicting its mechanism of action and therapeutic potential.

Antimicrobial Activity: Targeting Bacterial DNA Replication

As a fluoroquinolone derivative, this compound is anticipated to exhibit antibacterial activity by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones stabilize the covalent complex between these enzymes and the DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[4] The fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and is known to enhance the inhibition of DNA gyrase.[3]

Sources

Spectroscopic Profiling of 6-Fluoro-8-nitroquinoline: A Technical Guide for Researchers

Introduction: The Significance of 6-Fluoro-8-nitroquinoline in Drug Discovery and Chemical Synthesis

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in drug discovery and medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, valued for its broad spectrum of biological activities. The strategic incorporation of a fluorine atom and a nitro group onto this scaffold can profoundly modulate its physicochemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the nitro group, a potent electron-withdrawing moiety, can influence the molecule's electronic distribution and may serve as a handle for further synthetic transformations.[2]

A thorough spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and as a foundational dataset for the characterization of its downstream derivatives. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. Every protocol described herein is designed to be a self-validating system, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing effects of the nitro group and the fluorine atom will cause a general downfield shift of these protons compared to unsubstituted quinoline. The expected chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are detailed in Table 1. These predictions are based on known substituent effects in quinoline systems.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.8 |

| H-3 | 7.6 - 7.8 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.6 - 8.8 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.8 |

| H-5 | 8.0 - 8.2 | d | J(H5,H7) ≈ 2.5 (meta coupling) |

| H-7 | 7.8 - 8.0 | d | J(H7,H5) ≈ 2.5 (meta coupling) |

To aid in the assignment of these protons, the following DOT graph illustrates the molecular structure with the standard numbering convention for the quinoline ring.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the nitrogen, fluorine, and nitro group. The carbon attached to the fluorine (C-6) and the carbon attached to the nitro group (C-8) will be significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 120 - 122 |

| C-6 | 155 - 158 (with C-F coupling) |

| C-7 | 115 - 117 |

| C-8 | 140 - 142 |

| C-8a | 148 - 150 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-6 position. The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of other substituents. For this compound, the chemical shift is predicted to be in the range of -110 to -120 ppm relative to CFCl₃.[4][5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7] DMSO-d₆ is often preferred for nitroaromatic compounds due to its excellent solubilizing power.[8]

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Key parameters include spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon.

-

For ¹⁹F NMR, a single-pulse experiment is sufficient.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic system, the C-F bond, and the nitro group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1580 | Aromatic C=C stretch | Medium |

| 1540 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1500 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1360 - 1320 | Symmetric NO₂ stretch | Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 850 - 800 | Aromatic C-H out-of-plane bend | Strong |

The strong absorptions for the symmetric and asymmetric stretches of the nitro group are particularly diagnostic for this class of compounds.

Caption: Correlation of functional groups with key IR absorption regions.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[2][9] The ATR method is often preferred for its simplicity and minimal sample preparation.[10]

-

ATR-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅FN₂O₂), the exact mass can be calculated, and its fragmentation pattern under electron ionization (EI) can be predicted.

Molecular Weight: 192.15 g/mol [12]

Exact Mass: 192.0335

Predicted Fragmentation Pattern

Under electron ionization (EI-MS), the molecular ion (M⁺˙) is expected to be observed at m/z 192. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group constituents.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Ion | Description |

| 192 | [M]⁺˙ | Molecular Ion |

| 162 | [M - NO]⁺ | Loss of nitric oxide |

| 146 | [M - NO₂]⁺ | Loss of nitro radical |

| 119 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

The fragmentation pathway is initiated by the ionization of the molecule, followed by characteristic losses as depicted in the following diagram.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used to induce reproducible fragmentation patterns.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

-

High-Resolution MS (HRMS): To confirm the elemental composition, HRMS (e.g., ESI-TOF) can be employed to obtain a highly accurate mass measurement of the molecular ion, typically as the protonated molecule [M+H]⁺.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a detailed and unambiguous structural confirmation. The predictive data and standardized protocols outlined in this guide offer researchers and drug development professionals a solid foundation for their work with this important molecule. By understanding the characteristic spectral signatures, scientists can ensure the identity and purity of their materials, paving the way for further synthetic elaboration and biological evaluation. The principles discussed herein are broadly applicable to the characterization of other substituted quinoline derivatives, reinforcing the power of an integrated spectroscopic approach in modern chemical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Al-Alami, Z. I., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 54, 401-410. Retrieved from [Link]

-

University of Regensburg. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie / Chemical Monthly, 124(12), 1255-1261. Retrieved from [Link]

-

NIH. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE. Retrieved from [Link]

-

YouTube. (2023). What Are Common NMR Solvents?. Chemistry For Everyone. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. ajchem-a.com [ajchem-a.com]

- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 9. research.library.fordham.edu [research.library.fordham.edu]

- 10. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinoline, 6-fluoro-8-nitro- | C9H5FN2O2 | CID 154273 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 6-Fluoro-8-nitroquinoline

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and membrane permeability, a feature famously exploited in the fluoroquinolone class of antibiotics.[3][4] Concurrently, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in its own right, often associated with antimicrobial and anticancer activities, partly through mechanisms involving bioreduction and the generation of reactive oxygen species.[4][5][6]

This guide focuses on the specific molecule 6-Fluoro-8-nitroquinoline . While direct, extensive biological data on this particular compound is sparse in publicly accessible literature, its structural motifs—the fluoroquinolone backbone and an 8-nitro substitution—provide a strong foundation for hypothesizing significant therapeutic potential. This document serves as a technical framework for researchers, scientists, and drug development professionals, outlining the predicted properties of this compound and proposing a rigorous, multi-phase experimental workflow to systematically investigate its biological activity.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is a prerequisite for any biological investigation, influencing everything from solvent selection for assays to potential bioavailability.

1.1. Molecular Structure and Core Properties

-

IUPAC Name: this compound

-

Molecular Weight: 192.15 g/mol [7]

dot

Caption: Hypothesized anticancer mechanisms of this compound.

Section 3: A Proposed Workflow for Biological Evaluation